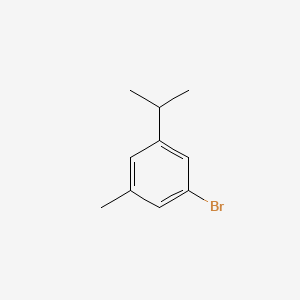

3-Bromo-5-isopropyltoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-isopropyltoluene is a chemical compound with the molecular formula C10H13Br . It has a molecular weight of 213.11 .

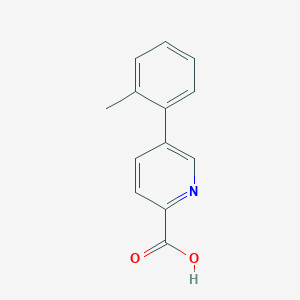

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropyltoluene consists of a benzene ring with a bromine atom and an isopropyl group attached to it . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is attached at the 3rd position and the isopropyl group is attached at the 5th position.Physical And Chemical Properties Analysis

3-Bromo-5-isopropyltoluene has a predicted boiling point of 232.3±9.0 °C and a predicted density of 1.239±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Impurity Profiling

3-Bromo-5-isopropyltoluene can be used in the identification of unknown pharmaceutical impurities. The compound’s structure allows for the separation and isolation of impurities using techniques like liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) . This is crucial in the drug development process to ensure the quality and safety of pharmaceutical products.

Thermophysical Property Research

The compound’s thermophysical properties are of interest in various scientific fields. Researchers can use data on properties like boiling temperature, critical temperature, and density to understand the compound’s behavior under different conditions, which is essential for material science and engineering applications .

Mechanism of Action

Target of Action

3-Bromo-5-isopropyltoluene is a complex organic compound with the molecular formula C10H13Br

Mode of Action

It is known that brominated compounds like this one often interact with their targets through halogen bonding . This involves the bromine atom forming a weak bond with a target molecule, which can lead to changes in the target’s structure or function.

Biochemical Pathways

3-Bromo-5-isopropyltoluene may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound (like 3-Bromo-5-isopropyltoluene) with a halide or pseudohalide under the action of a palladium catalyst .

Pharmacokinetics

Its predicted boiling point is 2323±90 °C, and its predicted density is 1239±006 g/cm3 , which may influence its bioavailability and distribution in the body.

Result of Action

Brominated compounds like this one are often used in organic synthesis due to their reactivity, suggesting that they may have significant effects on molecular structures and biochemical reactions .

Action Environment

The action of 3-Bromo-5-isopropyltoluene can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it may participate is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .

properties

IUPAC Name |

1-bromo-3-methyl-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWYHLNLNRQWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropyltoluene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)